molecular formula C18H20BrN5O B11145209 N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide

Cat. No.: B11145209
M. Wt: 402.3 g/mol
InChI Key: VACCFMMLQBKMOQ-UHFFFAOYSA-N
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Description

  • Chemical Reactions Analysis

    • N-[2-(5-bromo-1H-indol-1-yl)ethyl]-4-(2-pyrimidinylamino)butanamide can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include acids, bases, and oxidizing agents.
    • Major products depend on reaction conditions and substituents.
  • Scientific Research Applications

    • Chemistry : Used as a building block in drug discovery and organic synthesis.
    • Biology : Investigated for potential biological activities (e.g., antimicrobial, anticancer).
    • Medicine : May have therapeutic applications.
    • Industry : Possibly used in the synthesis of other compounds.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets or pathways.
    • Further research is needed to elucidate its precise effects.
  • Comparison with Similar Compounds

    • Similar compounds include other indole derivatives.
    • Uniqueness lies in the specific combination of the 5-bromoindole and pyrimidinylamino moieties.

    Properties

    Molecular Formula

    C18H20BrN5O

    Molecular Weight

    402.3 g/mol

    IUPAC Name

    N-[2-(5-bromoindol-1-yl)ethyl]-4-(pyrimidin-2-ylamino)butanamide

    InChI

    InChI=1S/C18H20BrN5O/c19-15-4-5-16-14(13-15)6-11-24(16)12-10-20-17(25)3-1-7-21-18-22-8-2-9-23-18/h2,4-6,8-9,11,13H,1,3,7,10,12H2,(H,20,25)(H,21,22,23)

    InChI Key

    VACCFMMLQBKMOQ-UHFFFAOYSA-N

    Canonical SMILES

    C1=CN=C(N=C1)NCCCC(=O)NCCN2C=CC3=C2C=CC(=C3)Br

    Origin of Product

    United States

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